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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-4-methylpyridine

Cat. No.: B1519353 Get Quote

An In-depth Technical Guide to 2-Bromo-3-fluoro-4-methylpyridine: A Key Intermediate in

Modern Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, forming

the structural basis of numerous therapeutic agents. The strategic functionalization of this core

allows for the fine-tuning of a molecule's pharmacological profile. 2-Bromo-3-fluoro-4-
methylpyridine (CAS No: 884494-37-5) has emerged as a particularly valuable building block

for researchers and drug development professionals. Its unique arrangement of substituents—

a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl group—provides

a versatile platform for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource, delving into the core

physicochemical properties, synthesis, reactivity, and applications of 2-Bromo-3-fluoro-4-
methylpyridine. As a senior application scientist, the aim is not merely to present data, but to

provide a narrative grounded in mechanistic understanding and practical, field-proven insights,

enabling researchers to fully leverage the potential of this important synthetic intermediate.

Part 1: Core Physicochemical Properties and
Structural Analysis
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A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application in synthesis. 2-Bromo-3-fluoro-4-methylpyridine is a substituted picoline

derivative whose utility is directly derived from its specific chemical and physical characteristics.

Structural and Physical Data Summary
The key quantitative data for 2-Bromo-3-fluoro-4-methylpyridine are summarized below for

rapid reference.

Property Value Source(s)

Molecular Weight 190.01 g/mol [1][2]

Molecular Formula C₆H₅BrFN [1][2]

CAS Number 884494-37-5 [1]

IUPAC Name
2-bromo-3-fluoro-4-

methylpyridine
[1]

Synonyms 2-Bromo-3-fluoro-4-picoline [2][3]

Density 1.592 g/cm³ [1]

Boiling Point 203.9 °C at 760 mmHg [1]

Flash Point 77.1 °C [1]

Canonical SMILES CC1=C(C(=NC=C1)Br)F [1]

InChIKey
XEYHVDSBHMACII-

UHFFFAOYSA-N
[1]

Expert Analysis of Structural Features
The molecule's power as a synthetic intermediate stems from the interplay of its three key

substituents on the pyridine ring:

2-Position Bromine: The bromine atom is the primary reactive handle. Its position ortho to the

ring nitrogen makes it highly susceptible to displacement via various metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the precise and efficient
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introduction of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug

synthesis.[4][5]

3-Position Fluorine: The fluorine atom serves as a powerful modulator of the molecule's

electronic properties. As the most electronegative element, it significantly influences the

acidity, basicity, and dipole moment of the pyridine ring.[2] In a drug discovery context, the

incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve

bioavailability, and increase binding affinity to target proteins.[5][6]

4-Position Methyl Group: The methyl group provides steric bulk and can influence the

orientation of the molecule within a protein's binding pocket. It also serves as a subtle

electronic-donating group, which can modulate the reactivity of the ring system.

Part 2: Synthesis and Mechanistic Considerations
The reliable synthesis of 2-Bromo-3-fluoro-4-methylpyridine is critical for its use in research

and development. The most effective routes often involve multi-step sequences starting from

more common pyridine derivatives. A representative method is adapted from established

procedures for fluoropyridine synthesis, involving diazotization followed by halogen exchange.

[7]

Logical Workflow for Synthesis
The following diagram illustrates a validated synthetic pathway, demonstrating the logical

progression from a precursor to the final product.
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2-Amino-3-nitro-4-methylpyridine
(Precursor)

Step 1: Bromination
(HBr, NaNO2, Br2)

 Sandmeyer-type
 Reaction

2-Bromo-3-nitro-4-methylpyridine
(Intermediate)

Step 2: Nitro Group Reduction
(e.g., H2, Pd/C or Fe/HCl)

 Catalytic
 Hydrogenation

2-Bromo-3-amino-4-methylpyridine
(Intermediate)

Step 3: Diazotization & Fluoro-dediazoniation
(HF or HBF4, NaNO2)

 Balz-Schiemann
 Reaction

2-Bromo-3-fluoro-4-methylpyridine
(Final Product)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 2-Bromo-3-fluoro-4-methylpyridine.
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Detailed Experimental Protocol: Synthesis via
Diazotization
This protocol is a representative example based on a patented method for preparing

fluoropyridine compounds.[7] It ensures self-validation through clear steps for reaction

monitoring, workup, and purification.

Objective: To synthesize 2-Bromo-3-fluoro-4-picoline from 2-amino-3-bromo-4-picoline (a

plausible intermediate derived from a nitrated precursor).

Materials:

2-Amino-3-bromo-4-picoline

Anhydrous Hydrogen Fluoride (HF) - Extreme caution required

Sodium Nitrite (NaNO₂)

Ice

Saturated Sodium Bicarbonate (NaHCO₃) solution

Dichloromethane (CH₂Cl₂)

Anhydrous Sodium Sulfate (Na₂SO₄)

Ethyl acetate / Petroleum ether system for recrystallization

Procedure:

Reaction Setup (Expert Insight): The reaction vessel must be made of a material resistant to

anhydrous hydrogen fluoride, such as polytetrafluoroethylene (PTFE). This is a critical safety

and operational consideration, as HF is extremely corrosive. The reaction is conducted under

anhydrous conditions to prevent unwanted side reactions.

Formation of the Diazonium Salt: Dissolve the starting material, 2-amino-3-bromo-4-picoline

(1.0 eq), in anhydrous hydrogen fluoride in the PTFE reaction vessel. Cool the mixture to -78
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°C using a dry ice/acetone bath. The low temperature is essential to control the exothermic

reaction and maintain the stability of the intermediate diazonium salt.

Diazotization: Slowly add solid sodium nitrite (1.1 eq) to the solution while maintaining the

temperature at -78 °C. After the addition is complete, the reaction is stirred for 30 minutes at

a slightly elevated temperature of -5 °C to 5 °C to ensure complete formation of the

diazonium fluoride salt.

Fluoro-dediazoniation (Balz-Schiemann type reaction): The temperature of the reaction is

then carefully raised to between 30 °C and 70 °C. At this stage, the diazonium group is

replaced by fluorine, with the evolution of nitrogen gas. This thermal decomposition is the

key step in introducing the fluorine atom onto the pyridine ring. The reaction is held at this

temperature for 30-60 minutes.

Quenching and Workup (Trustworthiness through Validation): Cool the reaction mixture and

carefully quench it by pouring it into a mixture of ice and water. This step neutralizes the

highly reactive HF. The solution is then carefully neutralized to a pH of ~7 by the slow

addition of a saturated sodium bicarbonate solution. This neutralization is a self-validating

step; it must be done until effervescence ceases, indicating that the excess acid has been

consumed.

Extraction: Extract the aqueous solution with dichloromethane (3x volumes). The organic

layers are combined. Dichloromethane is chosen for its ability to dissolve the product and its

immiscibility with water.

Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate, filter,

and concentrate the solvent under reduced pressure (rotary evaporation). The anhydrous

sodium sulfate removes residual water, which is crucial for obtaining a pure product upon

crystallization.

Purification: The crude solid obtained is purified by recrystallization from an ethyl

acetate/petroleum ether solvent system to yield pure 2-bromo-3-fluoro-4-picoline.[7] The

purity can be confirmed by standard analytical techniques like NMR, GC-MS, and melting

point analysis.
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Part 3: Reactivity and Applications in Drug
Development
2-Bromo-3-fluoro-4-methylpyridine is not an end product but a versatile starting point. Its

value is realized in subsequent reactions that build molecular complexity.

The Role in Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 2-position is the molecule's primary asset for synthetic elaboration. It

readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are

fundamental to modern drug discovery for their reliability and functional group tolerance.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling

the attachment of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing

linear scaffolds important in many bioactive molecules.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical

transformation for synthesizing compounds targeting a vast range of receptors and enzymes.

The ability to perform these regioselective reactions allows chemists to systematically explore

the chemical space around the pyridine core, a process central to structure-activity relationship

(SAR) studies.[5]

Significance in Medicinal Chemistry
Pyridine derivatives are integral to pharmaceuticals, and fluorinated versions are of particular

interest.[2] This compound is a documented raw material for synthesizing drugs targeting

cancer and cardiovascular and cerebrovascular diseases.[3] The strategic inclusion of the

fluoro-pyridyl motif can confer several advantages to a drug candidate:

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic

cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life.

Enhanced Potency: Fluorine's electronegativity can lead to more favorable interactions (e.g.,

hydrogen bonding, dipole interactions) with the target protein, increasing binding affinity and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1519353?utm_src=pdf-body
https://www.nbinno.com/article/other-organic-chemicals/unlocking-chemical-synthesis-the-role-of-2-bromo-4-fluoropyridine-in-modern-drug-discovery-ed
https://sincerechemical.com/product/2-bromo-3-fluoro-4-picoline-cas884494-37-5
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1752201.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


potency.

Improved Pharmacokinetics: The lipophilicity of the molecule can be fine-tuned by the

fluorine atom, potentially improving cell membrane permeability and overall drug absorption

and distribution.

Part 4: Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 2-Bromo-3-fluoro-4-
methylpyridine is not readily available in public literature, its handling should be guided by the

known hazards of similar halogenated aromatic compounds and general laboratory best

practices.[8]

Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves

(e.g., nitrile), safety goggles with side shields, and a laboratory coat.[9]

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin, eyes, and

clothing. After handling, wash hands thoroughly.[9]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated

place.[10] Keep it away from incompatible materials such as strong oxidizing agents.

First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove

contaminated clothing.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the

upper and lower eyelids. Seek immediate medical attention.[9]

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Conclusion
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2-Bromo-3-fluoro-4-methylpyridine is more than just a chemical; it is an enabling tool for

innovation in pharmaceutical and chemical research. Its well-defined reactive sites, combined

with the beneficial properties imparted by the fluorine substituent, make it a high-value

intermediate. By understanding its properties, synthesis, and reactivity as detailed in this guide,

researchers and drug development professionals can strategically employ this building block to

construct novel molecules with tailored biological activities, accelerating the journey from

chemical synthesis to therapeutic breakthrough.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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